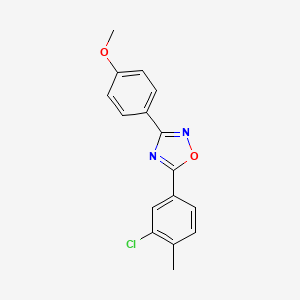

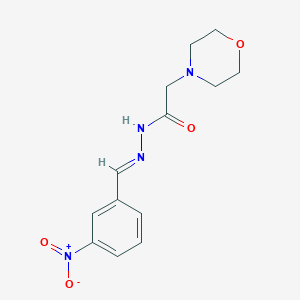

![molecular formula C13H6Cl2F3N3 B5559431 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A Facile One-Pot Synthesis of Novel 1,2,4-Triazolo[4,3-a]Pyridine Derivatives Containing the Trifluoromethyl Moiety Using Microwave Irradiation revealed a series of novel substituted compounds synthesized from dichloro-trifluoromethylpyridine and hydrazine hydrate by multi-step reactions. This study highlights the importance of microwave irradiation in facilitating the synthesis process (Yang et al., 2015).

Molecular Structure Analysis

The Crystal Structures of three isomeric compounds were determined, showing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structures provide insight into the molecular arrangement and interactions significant for the triazolopyridine class (de Souza et al., 2015).

Chemical Reactions and Properties

PhI(OCOCF₃)₂-mediated Intramolecular Oxidative N-N Bond Formation presents a metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, emphasizing the potential for convenient construction of the triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, which is crucial for developing compounds with varied chemical properties (Zheng et al., 2014).

Physical Properties Analysis

Synthesis and Electrochemical Properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines study showcases the compounds' high ionization potentials and good affinity, which are critical for understanding their stability and reactivity in various conditions (Tan et al., 2007).

Chemical Properties Analysis

Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: A Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives article demonstrates the versatility of 3-amino-5-trifluoromethyl-1,2,4-triazole in synthesizing poly-substituted derivatives, highlighting the compound's role in forming diverse chemical structures with unique properties (Zohdi, 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

The facile one-pot synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety under microwave irradiation offers a streamlined approach to creating these compounds. The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, leading to a series of substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines characterized by 1H NMR, MS, and elemental analysis. Although these compounds exhibit weak antifungal activity, the synthesis process's efficiency is notable for its potential applications in chemical research and material science (Ming-yan Yang et al., 2015).

Crystal Structure Analysis

Research into the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines highlights the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural analyses reveal the supramolecular arrangements generated from combinations of C–H⋯X (X = F, Cl, O), C–X⋯π (X = H, F, Cl), and π⋯π interactions, providing insights into the molecular interactions that govern the solid-state behavior of such compounds (M. D. de Souza et al., 2015).

Biological Activity and Pharmaceutical Applications

Although direct studies on the specific compound are limited, related research on triazolopyridines and their derivatives reveals a broad interest in their potential biological and pharmacological applications. For example, the synthesis and SAR of triazolopyrimidines as anticancer agents demonstrate the diverse functional capabilities of this chemical framework. These compounds have shown unique mechanisms of tubulin inhibition, offering a new avenue for cancer treatment research (N. Zhang et al., 2007).

Environmental Applications

A study on the thermal infrared measurement as an indicator of plant ecosystem health introduces substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with significant herbicidal activity. Such research underscores the potential environmental applications of triazolopyridine derivatives in agriculture and ecosystem management (M. Moran, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F3N3/c14-8-2-3-9(10(15)5-8)12-20-19-11-4-1-7(6-21(11)12)13(16,17)18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGHYYZVWQYGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)